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Compound of Interest

Compound Name: 7-Bromo-6-fluoroisoquinoline

Cat. No.: B1523552 Get Quote

Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous natural alkaloids and synthetic compounds with a wide array of pharmacological

activities.[1][2] Its derivatives are integral to the development of novel therapeutics, including

anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The introduction of halogen

substituents, such as bromine and fluorine, onto the isoquinoline ring system can significantly

modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability,

and binding affinity to biological targets. This guide provides a comprehensive overview of the

physical properties of 7-Bromo-6-fluoroisoquinoline, a halogenated isoquinoline derivative of

interest to researchers in drug discovery and development. Due to the limited availability of

experimental data for this specific compound, this document combines reported data, predicted

values, and established principles of physical organic chemistry to offer a robust technical

profile.

Molecular and Physicochemical Properties
7-Bromo-6-fluoroisoquinoline is a disubstituted aromatic heterocycle. The strategic

placement of a bromine atom at the 7-position and a fluorine atom at the 6-position is

anticipated to influence its electronic distribution and intermolecular interactions, thereby

defining its physical characteristics.
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Property Value Source

Molecular Formula C₉H₅BrFN [1]

Molecular Weight 226.05 g/mol [1]

CAS Number 1258833-80-5 [1]

Predicted Boiling Point 311.8 ± 22.0 °C [5]

Predicted Density 1.647 ± 0.06 g/cm³ [1]

Appearance and State
Based on the physical state of related isoquinoline derivatives, 7-Bromo-6-fluoroisoquinoline
is expected to be a solid at room temperature, likely appearing as a white to off-white or pale

yellow crystalline powder. For instance, the parent compound, isoquinoline, is a solid with a

melting point of 26-28 °C, often appearing as colorless platelets.[6]

Melting Point
An experimental melting point for 7-Bromo-6-fluoroisoquinoline is not publicly available.

However, based on structurally similar compounds, a melting point well above room

temperature can be anticipated. The presence of both bromine and fluorine atoms can increase

the molecular weight and potentially lead to stronger intermolecular interactions, such as

dipole-dipole forces, which would contribute to a higher melting point compared to

unsubstituted isoquinoline.

Solubility
The solubility profile of 7-Bromo-6-fluoroisoquinoline is crucial for its handling, formulation,

and biological assessment. While specific experimental data is lacking, a qualitative prediction

can be made based on the behavior of isoquinoline and other halogenated aromatic

compounds.

Water Solubility: Isoquinoline itself has low solubility in water.[6] The introduction of two

halogen atoms, which increases the molecule's lipophilicity, is expected to further decrease

its aqueous solubility.
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Organic Solvents: It is predicted to be soluble in common organic solvents such as

dichloromethane, chloroform, acetone, and ethyl acetate.[7] Isoquinoline is known to

dissolve well in ethanol, diethyl ether, and other common organic solvents.[6]

A proposed experimental workflow for determining the solubility is outlined below.

Workflow for Solubility Determination

Preparation

Experiment

Analysis

Weigh 7-Bromo-6-fluoroisoquinoline

Add solvent incrementally to a known mass of compound

Select a range of solvents
(e.g., water, ethanol, DMSO, DCM)

Agitate at a constant temperature
(e.g., 25 °C)

Observe for complete dissolution

Quantify solubility (e.g., mg/mL)

If dissolved

Report as 'sparingly soluble', 'soluble', etc.
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Caption: A stepwise process for experimentally determining the solubility of 7-Bromo-6-
fluoroisoquinoline.

Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 7-
Bromo-6-fluoroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic

protons. The chemical shifts will be influenced by the electron-withdrawing effects of the

nitrogen atom and the two halogen substituents. Based on the spectrum of the closely

related 7-bromoisoquinoline, the proton at C1 is expected to be the most deshielded,

appearing as a singlet or a narrow doublet.[7] The protons on the benzene ring will exhibit

complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to

the nine carbon atoms in the molecule. The chemical shifts of C6 and C7 will be directly

influenced by the attached fluorine and bromine atoms, respectively. The carbon attached to

fluorine will likely show a large one-bond C-F coupling constant.

Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and elemental

composition. Due to the presence of bromine, a characteristic isotopic pattern for the molecular

ion peak is expected. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8]

This will result in two peaks of almost equal intensity for the molecular ion (M and M+2), which

is a definitive indicator for the presence of a single bromine atom. Fragmentation patterns of

isoquinoline alkaloids often involve the loss of substituents from the ring system.[9][10]
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Predicted Mass Spectrometry Fragmentation
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Caption: A simplified diagram showing potential primary fragmentation pathways for 7-Bromo-
6-fluoroisoquinoline in mass spectrometry.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching,

C=C and C=N stretching vibrations within the isoquinoline ring system. Additionally, C-F and C-

Br stretching vibrations will be present, typically in the fingerprint region of the spectrum.

Proposed Synthesis and Characterization Protocols
While a specific published synthesis for 7-Bromo-6-fluoroisoquinoline is not readily available,

a plausible route can be designed based on established isoquinoline syntheses and

halogenation reactions.

Synthetic Approach: Modified Pomeranz-Fritsch
Reaction and Halogenation
The Pomeranz–Fritsch reaction is a classical method for synthesizing the isoquinoline core

from a benzaldehyde and a 2,2-dialkoxyethylamine.[11][12] A potential synthetic route could

involve the synthesis of 6-fluoroisoquinoline followed by regioselective bromination.

Step 1: Synthesis of 6-Fluoroisoquinoline This could be achieved via a Pomeranz-Fritsch

reaction starting with 4-fluorobenzaldehyde and aminoacetaldehyde dimethyl acetal.
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Step 2: Bromination of 6-Fluoroisoquinoline The subsequent bromination would need to be

regioselective for the 7-position. Electrophilic aromatic substitution on the isoquinoline ring is

complex, but the directing effects of the fluorine at C6 would influence the position of

bromination. N-Bromosuccinimide (NBS) in the presence of an acid catalyst is a common

reagent for such transformations.[13]

Proposed Synthetic Workflow

Synthesis Purification & Characterization

4-Fluorobenzaldehyde +
Aminoacetaldehyde dimethyl acetal

Pomeranz-Fritsch
Reaction 6-Fluoroisoquinoline Electrophilic Bromination

(e.g., NBS, acid catalyst) 7-Bromo-6-fluoroisoquinoline Column Chromatography Recrystallization Spectroscopic Analysis
(NMR, MS, IR)
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Caption: A proposed workflow for the synthesis and purification of 7-Bromo-6-
fluoroisoquinoline.

Experimental Protocol for Characterization
Melting Point Determination:

A small amount of the purified solid is packed into a capillary tube.

The capillary tube is placed in a calibrated melting point apparatus.

The temperature is raised slowly (1-2 °C/min) near the expected melting point.

The temperature range over which the solid melts is recorded.

Solubility Determination:

To a known mass (e.g., 1 mg) of the compound in a vial, a specific volume (e.g., 100 µL) of

the solvent is added.

The mixture is vortexed for 1-2 minutes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.nbinno.com/article/pharmaceutical-intermediates/synthesis-applications-7-bromoisoquinoline-up
https://www.benchchem.com/product/b1523552?utm_src=pdf-body-img
https://www.benchchem.com/product/b1523552?utm_src=pdf-body
https://www.benchchem.com/product/b1523552?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visual inspection determines if the solid has completely dissolved.

If not dissolved, another aliquot of the solvent is added, and the process is repeated.

The approximate solubility is calculated in mg/mL.

Conclusion
7-Bromo-6-fluoroisoquinoline represents a valuable building block for medicinal chemistry

and drug discovery. This guide has synthesized the available predicted and comparative data

to provide a detailed technical overview of its physical properties. While experimental validation

of these properties is still required, the information presented herein offers a strong foundation

for researchers working with this and related halogenated isoquinolines. The proposed

methodologies for synthesis and characterization provide a clear path forward for obtaining the

necessary empirical data to fully elucidate the physicochemical profile of this promising

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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